7-Chloroheptanonitrile

説明

The exact mass of the compound 7-Chloroheptanonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Chloroheptanonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloroheptanonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

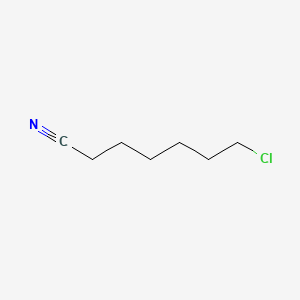

Structure

3D Structure

特性

IUPAC Name |

7-chloroheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN/c8-6-4-2-1-3-5-7-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBITRHTKQZLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177375 | |

| Record name | 7-Chloroheptane-1-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22819-91-6 | |

| Record name | 7-Chloroheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22819-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloroheptane-1-nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022819916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloroheptane-1-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroheptane-1-nitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Chloroheptanonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6N6926QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

7-Chloroheptanonitrile (CAS 22819-91-6): A Comprehensive Guide to Chemical Properties, Synthetic Utility, and Toxicity Profiling

Executive Summary

As drug development and materials science increasingly rely on bifunctional aliphatic linkers, 7-Chloroheptanonitrile (CAS: 22819-91-6) has emerged as a highly versatile intermediate. Featuring both a terminal electrophilic chloride and a synthetically malleable nitrile group, this seven-carbon aliphatic chain serves as a critical building block. This whitepaper provides an in-depth technical analysis of 7-chloroheptanonitrile, detailing its physicochemical properties, its behavior in Quantitative Structure-Activity Relationship (QSAR) toxicity models, and its application in advanced synthetic methodologies such as chemoselective cross-coupling and hypervalent iodine catalysis.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in both synthetic environments and biological systems. 7-Chloroheptanonitrile acts as a highly lipophilic, flexible linker. The terminal nitrile provides a localized dipole and a single hydrogen-bond acceptor, while the aliphatic chain ensures high organic solubility.

Table 1: Physicochemical & Structural Properties [1]

| Property | Value | Relevance to Drug Development |

| Molecular Formula | C₇H₁₂ClN | Defines the 7-carbon spacer length. |

| Molecular Weight | 145.63 g/mol | Highly fragment-like; ideal for combinatorial libraries. |

| XLogP3-AA | 2.1 | Optimal lipophilicity for cell membrane permeability. |

| Topological Polar Surface Area | 23.8 Ų | Low TPSA ensures high theoretical oral bioavailability. |

| Rotatable Bonds | 5 | Provides significant conformational flexibility as a linker. |

| Hydrogen Bond Acceptors | 1 (Nitrile) | Capable of specific kinase/receptor interactions. |

| Hydrogen Bond Donors | 0 | Reduces desolvation penalties during target binding. |

Mechanistic Toxicology & QSAR Modeling

In the context of environmental toxicology and predictive drug safety, 7-chloroheptanonitrile is frequently utilized as a reference compound in QSAR studies, specifically in the Tetrahymena pyriformis population growth inhibition assay.

Causality of Toxicity: Unlike baseline narcotics that induce toxicity via simple membrane disruption, 7-chloroheptanonitrile acts via an electrophilic mechanism . The terminal primary chloride is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) by endogenous cellular nucleophiles, such as the thiol groups of glutathione or the amine residues of critical proteins. This covalent adduct formation leads to macromolecular dysfunction and measurable growth inhibition [2].

Electrophilic toxicity mechanism of 7-chloroheptanonitrile in QSAR models.

Table 2: QSAR Toxicity Parameters (Tetrahymena pyriformis) [2]

| Parameter | Value | Mechanistic Implication |

| Assay Type | 40-h Population Growth Inhibition | Measures acute cellular toxicity and proliferation arrest. |

| Mechanism of Action | Electrophilic (Sₙ2 Alkylation) | Covalent binding to cellular macromolecules. |

| Experimental pIGC₅₀ | 0.29 log(L/mmol) | Indicates moderate toxicity, validating its use as a reactive intermediate. |

Synthetic Utility & Experimental Methodologies

The true value of 7-chloroheptanonitrile lies in its bifunctionality. The nitrile group can be hydrolyzed to amides/acids or reduced to primary amines, while the chloride can participate in cross-coupling. For example, the corresponding amide (7-chloroheptanamide) has been successfully utilized in hypervalent iodine-catalyzed Hofmann rearrangements using Oxone to yield terminal carbamates [3].

Below are self-validating protocols for the synthesis and downstream utilization of this compound.

Protocol 1: Biphasic Selective Cyanation to Synthesize 7-Chloroheptanonitrile

Objective: Synthesize 7-chloroheptanonitrile from 1-bromo-6-chlorohexane with high regioselectivity. Causality & Design: We utilize 1-bromo-6-chlorohexane because the bromide is a vastly superior leaving group compared to the chloride. To avoid the use of toxic, high-boiling polar aprotic solvents (like DMF), we employ a biphasic Toluene/Water system with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. TBAB shuttles the water-soluble cyanide ion into the organic phase, allowing selective mono-cyanation while preventing over-reaction.

Step-by-Step Methodology:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and reflux condenser.

-

Reagent Charging: Add 1-bromo-6-chlorohexane (50 mmol) to 100 mL of toluene. Add a solution of NaCN (55 mmol, 1.1 eq) dissolved in 50 mL of deionized water.

-

Catalysis: Add TBAB (2.5 mmol, 5 mol%) to the biphasic mixture.

-

Reaction: Heat the mixture to 80°C under vigorous stirring for 6 hours. Self-Validation: Monitor the organic phase via GC-MS; the reaction is complete when the starting material peak disappears, leaving a single product peak corresponding to the mono-nitrile.

-

Workup: Cool to room temperature. Separate the organic layer, wash twice with water (50 mL) to remove residual cyanide, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via vacuum distillation to yield pure 7-chloroheptanonitrile.

Protocol 2: Chemoselective Organozinc Formation & Cross-Coupling

Objective: Functionalize the terminal chloride while perfectly tolerating the reactive nitrile group. Causality & Design: Standard Grignard or organolithium reagents will aggressively attack the nitrile group, leading to unwanted imines or ketones. By utilizing the Knochel protocol (Zn dust + LiCl), we generate a mild organozinc reagent. The addition of LiCl is critical; it solubilizes the organozinc species as it forms, continuously cleaning the zinc surface and drastically accelerating the insertion of zinc into the relatively unreactive alkyl chloride bond.

Step-by-Step Methodology:

-

Activation: In an argon-flushed Schlenk flask, activate zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMS-Cl (1 mol%) in anhydrous THF (10 mL) at 65°C for 15 minutes.

-

Organozinc Formation: Cool to room temperature. Add a solution of LiCl (1.5 eq) in THF, followed by the dropwise addition of 7-chloroheptanonitrile (1.0 eq). Stir at 50°C for 12 hours. Self-Validation: Quench a small aliquot with iodine; GC-MS analysis of the alkyl iodide confirms the quantitative formation of the zincate.

-

Cross-Coupling: Transfer the organozinc solution to a separate flask containing an aryl halide electrophile (0.8 eq) and a Pd(dppf)Cl₂ catalyst (2 mol%). Stir at 60°C for 4 hours.

-

Quench & Isolate: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.

Workflow for the synthesis and downstream cross-coupling of 7-chloroheptanonitrile.

Handling, Safety, & Storage Protocols

Due to its electrophilic nature, 7-chloroheptanonitrile must be handled with strict adherence to safety protocols.

-

GHS Classification: Classified as Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332) [1].

-

PPE Requirements: Nitrile gloves (double-layered recommended due to high lipophilicity), chemical safety goggles, and a well-ventilated fume hood.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry environment (typically 2–8°C for long-term stability). Keep strictly isolated from strong oxidizing agents and strong bases, which can trigger unwanted hydrolysis of the nitrile or elimination of the chloride.

References

-

National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 89854, 7-Chloroheptane-1-nitrile." PubChem, 2025.[Link]

-

Toropov, A. A., et al. "Structure–Toxicity Relationships for Aliphatic Compounds Based on Correlation Weighting of Local Graph Invariants." International Journal of Molecular Sciences, MDPI, 2003.[Link]

-

Yoshimura, A., et al. "Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant." The Journal of Organic Chemistry, ACS Publications, 2012.[Link]

7-Chloroheptanonitrile Synthesis from 6-Chloro-1-hexene: A Comprehensive Technical Guide

Executive Summary

The synthesis of 7-chloroheptanonitrile (CAS: 22819-91-6)[1] from 6-chloro-1-hexene[2] represents a critical C1-homologation transformation, converting a terminal alkene into a linear aliphatic nitrile. This bifunctional molecule—featuring both a reactive terminal nitrile and a terminal alkyl chloride—is a highly valuable intermediate in drug development, API synthesis, and materials science. This whitepaper details two distinct synthetic paradigms: a modern, atom-economical catalytic hydrocyanation, and a highly robust, self-validating classical three-step sequence.

Mechanistic Rationale & Pathway Selection

The core synthetic challenge in this transformation is achieving strict anti-Markovnikov regioselectivity . The addition of a one-carbon cyano group must occur exclusively at the terminal C1 position of 6-chloro-1-hexene to yield the linear 7-carbon chain, avoiding the branched Markovnikov isomer.

We present two field-proven pathways to achieve this:

-

Route 1 (Modern Catalytic Hydrocyanation): Leverages transition-metal catalysis to directly add the elements of H and CN across the double bond in a single step[3].

-

Route 2 (Classical Homologation): Utilizes steric control during hydroboration[4], followed by leaving-group tuning and selective nucleophilic substitution.

Figure 1: Divergent synthetic strategies for 7-chloroheptanonitrile from 6-chloro-1-hexene.

Route 1: Modern Catalytic Anti-Markovnikov Hydrocyanation

Causality & Mechanism

Direct hydrocyanation of unactivated alkenes typically yields a thermodynamic mixture of Markovnikov (branched) and anti-Markovnikov (linear) products. To achieve >95% regioselectivity for 7-chloroheptanonitrile, a Ni(0) precatalyst (e.g., Ni(COD)2 ) is paired with a wide-bite-angle diphosphite ligand (such as Xantphos).

The causality of the ligand: The extreme steric bulk of the ligand destabilizes the transition state leading to the branched isomer during the migratory insertion step, funneling the reaction entirely toward the linear product[3]. Zinc cyanide ( Zn(CN)2 ) or acetone cyanohydrin is utilized as a safer, bench-stable alternative to highly toxic HCN gas.

Step-by-Step Protocol

-

Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with Ni(COD)2 (5 mol%), Xantphos (6 mol%), and Zn(CN)2 (0.6 equiv).

-

Reaction: Add 6-chloro-1-hexene (1.0 equiv) and anhydrous toluene (0.2 M). Seal the flask, remove it from the glovebox, and heat to 80 °C for 16 hours under vigorous stirring.

-

Validation Check: Analyze an aliquot via GC-MS. The disappearance of the m/z 118 starting material peak and the emergence of an m/z 145 peak confirms successful hydrocyanation.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the metal catalyst and unreacted zinc salts. Concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate pure 7-chloroheptanonitrile.

Route 2: Classical Three-Step Synthesis (Self-Validating System)

Causality & Mechanism

When catalytic hydrocyanation is unfeasible due to metal toxicity concerns in late-stage pharmaceutical synthesis, a highly reliable three-step protocol is employed.

-

Hydroboration (Steric Control): 9-Borabicyclo[3.3.1]nonane (9-BBN) is selected over standard BH3⋅THF . The massive steric profile of 9-BBN guarantees >99% anti-Markovnikov addition to 6-chloro-1-hexene[4], preventing the formation of secondary alcohols.

-

Activation (Leaving Group Tuning): Converting the resulting alcohol to a bromide via the Appel reaction creates a highly distinct leaving group.

-

Selective Cyanation (Differential Nucleofugality): The differential reactivity between the newly installed C1-bromide and the existing C7-chloride is the cornerstone of this step. Cyanide ( CN− ) is a soft nucleophile that preferentially attacks the softer, more polarizable C-Br bond over the harder C-Cl bond via an SN2 mechanism, ensuring selective mono-cyanation without polymerizing the chain.

Figure 2: Self-validating experimental workflow for the classical three-step synthesis.

Step-by-Step Protocol

Step 1: Hydroboration-Oxidation

-

Procedure: To a solution of 6-chloro-1-hexene (1.0 equiv) in anhydrous THF at 0 °C, add 9-BBN (0.5 M in THF, 1.1 equiv) dropwise. Stir for 12 h at room temperature. Cool back to 0 °C, and cautiously add 3M NaOH followed by 30% H2O2 .

-

Validation: TLC (KMnO₄ stain) must show the complete consumption of the alkene ( Rf ~0.9 in hexanes) and the appearance of a highly polar alcohol spot ( Rf ~0.3 in 4:1 Hexanes/EtOAc).

Step 2: Bromination (Appel Reaction)

-

Procedure: Dissolve the crude 6-chloro-1-hexanol in dichloromethane. Add CBr4 (1.2 equiv) and cool to 0 °C. Add PPh3 (1.25 equiv) in portions. Stir for 2 hours.

-

Validation: GC-MS analysis must confirm the loss of the alcohol (m/z 136) and the presence of the 1-bromo-6-chlorohexane isotopic cluster (m/z 198/200/202), validating the leaving group exchange.

Step 3: Selective Cyanation

-

Procedure: Dissolve 1-bromo-6-chlorohexane in anhydrous DMSO. Add NaCN (1.1 equiv) and heat to 60 °C for 4 hours.

-

Validation: FTIR spectroscopy of an organic extract must reveal a sharp, distinct absorption band at ~2250 cm⁻¹, confirming the presence of the C≡N stretch.

-

Purification: Quench with water, extract with diethyl ether, wash extensively with brine (to remove DMSO), and concentrate. Purify by vacuum distillation to yield 7-chloroheptanonitrile[1].

Quantitative Data & Yield Comparison

The following table summarizes the operational metrics for both synthetic routes, allowing researchers to select the optimal pathway based on their laboratory capabilities and scale constraints.

| Metric | Route 1: Catalytic Hydrocyanation | Route 2: Classical 3-Step Synthesis |

| Overall Yield | 75 - 82% | 65 - 70% (over 3 steps) |

| Number of Steps | 1 | 3 |

| Total Reaction Time | ~16 hours | ~36 hours |

| Atom Economy | High (Direct addition) | Low (Generates Ph3P=O and boron waste) |

| Regioselectivity (Linear:Branched) | > 95:5 | > 99:1 |

| Primary Challenge | Requires glovebox & expensive Ni/Ligands | Multi-step workups; triphenylphosphine oxide removal |

| Ideal Scalability | Discovery to early-development scale | Kilogram scale (highly robust) |

Sources

7-Chloroheptanonitrile as a chemical intermediate

7-Chloroheptanonitrile in Advanced Organic Synthesis: A Comprehensive Guide to Orthogonal Bifunctional Reactivity

Executive Summary

In the landscape of modern pharmaceutical synthesis and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of target assembly. 7-Chloroheptanonitrile (CAS 22819-91-6) represents a highly versatile C7 aliphatic spacer. Characterized by a terminal electrophilic alkyl chloride and a terminal nucleophilic/electrophilic nitrile group separated by a flexible pentamethylene chain, this molecule enables orthogonal functionalization. As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic utility, physicochemical profiling, and field-proven synthetic protocols for leveraging 7-chloroheptanonitrile in complex chemical architectures.

Physicochemical Profiling

Understanding the physical and thermodynamic boundaries of an intermediate is critical for predicting its behavior in biphasic reactions, extraction workflows, and chromatographic purification. Below is the quantitative data summarizing the physicochemical properties of 7-chloroheptanonitrile [1].

| Property | Value | Analytical Relevance / Causality |

| IUPAC Name | 7-chloroheptanenitrile | Standardized nomenclature for regulatory filing. |

| CAS Number | 22819-91-6 | Primary identifier for inventory and safety tracking. |

| Molecular Formula | C₇H₁₂ClN | Dictates mass spectrometry (M+ and M+2 isotopic peaks). |

| Molecular Weight | 145.63 g/mol | Essential for precise stoichiometric calculations. |

| XLogP3-AA | 2.1 | Indicates moderate lipophilicity; favors organic extraction (e.g., CH₂Cl₂, EtOAc). |

| Topological Polar Surface Area | 23.8 Ų | Driven entirely by the nitrile group; useful for predicting membrane permeability. |

| Density | ~1.03 g/cm³ | Slightly denser than water, impacting phase separation in aqueous workups. |

| Appearance | Colorless to yellow liquid | Visual indicator of purity; yellowing may indicate degradation or trace impurities. |

Mechanistic Utility: The Bifunctional Advantage

The true synthetic power of 7-chloroheptanonitrile lies in its chemoselectivity. The molecule can be manipulated at either terminus without necessitating complex protecting group strategies, provided the reaction conditions are carefully tuned.

-

The Nitrile Terminus (-CN): Acts as a latent carboxylic acid, amide, or primary amine. It can undergo controlled hydrolysis to form 7-chloroheptanamide or be subjected to strong reducing agents (e.g., LiAlH₄) to yield 7-chloroheptan-1-amine.

-

The Chloride Terminus (-Cl): Serves as a classical electrophile for Sₙ2 displacements. More importantly, under advanced transition-metal catalysis, it can undergo oxidative addition to form reactive organometallic species (e.g., organozinc or organopalladium intermediates) while leaving the nitrile completely intact.

Diagram 1: Orthogonal functionalization pathways of 7-chloroheptanonitrile.

Key Synthetic Workflows

To integrate this intermediate into drug development pipelines, researchers rely on three primary catalytic workflows:

Transition-Metal Catalyzed Cross-Coupling via Zincation

Alkyl chlorides are notoriously sluggish in direct oxidative addition compared to their bromide or iodide counterparts. However, utilizing an iron-catalyzed chlorine-zinc exchange allows for the generation of a highly reactive organozinc reagent. As demonstrated by the Knochel group, 7-chloroheptanonitrile can be treated with a zincate complex and catalytic Fe(acac)₃ to activate the C-Cl bond. The nitrile group is completely tolerated under these mild conditions, allowing subsequent acylation with acid chlorides to form complex ketones [2].

Hypervalent Iodine-Catalyzed Hofmann Rearrangement

When the synthetic goal requires shortening the carbon chain by one atom and installing a primary amine, the nitrile is first hydrolyzed to an amide. Traditional Hofmann rearrangements require stoichiometric toxic halogens (Br₂/Cl₂) and strong bases, which can degrade sensitive substrates. A modern, green alternative utilizes Oxone as a terminal oxidant and catalytic iodobenzene (PhI) to generate a hypervalent iodine species in situ. This facilitates the migration of the alkyl chain to the nitrogen atom with retention of configuration, yielding the corresponding carbamate or amine while preserving the terminal chloride [3].

Palladium-Catalyzed Intermolecular Heck Reaction

Directly utilizing unactivated alkyl chlorides in Heck reactions is challenging due to the propensity of the alkyl-palladium intermediate to undergo rapid β-hydride elimination before olefin insertion. By employing Pd(dba)₂ with a specific bidentate ligand (dppf) in a fluorinated solvent (PhCF₃), the alkyl-palladium intermediate is electronically and sterically stabilized. This enables the successful intermolecular coupling of 7-chloroheptanonitrile with styrene derivatives [4].

Diagram 2: Step-by-step workflow for the Palladium-Catalyzed Heck Reaction.

Experimental Protocols (Self-Validating Systems)

The following protocols have been engineered to include built-in validation steps, ensuring that the researcher can verify the success of the reaction at critical junctures.

Protocol A: Hydrolysis to 7-Chloroheptanamide (Precursor for Hofmann Rearrangement)

Objective: Chemoselective hydration of the nitrile to a primary carboxamide.

-

Reagent Mixing: Suspend 7-chloroheptanonitrile (8.5 mmol) in concentrated hydrochloric acid (41 mmol). Causality: Concentrated HCl acts as both the proton source and the nucleophile (water) donor, driving the hydration without over-hydrolyzing to the carboxylic acid.

-

Thermal Activation: Stir the mixture at 65–70 °C for 2 hours.

-

In-Process Control (Validation): Withdraw a 10 µL aliquot, neutralize with saturated NaHCO₃, extract into EtOAc, and analyze via TLC (Hexanes:EtOAc 1:1). The disappearance of the high-Rf nitrile spot and the appearance of a low-Rf, UV-active (if derivatized) or iodine-stainable amide spot confirms reaction completion.

-

Quench and Isolation: Cool the solution to room temperature and add 4 mL of distilled water. The product will precipitate. Filter and dry the crude solid.

-

Purification: Recrystallize from ethanol to yield pure 7-chloroheptanamide as colorless needles (Expected mp: 81.9–82.6 °C) [3].

Protocol B: Palladium-Catalyzed Intermolecular Heck Insertion

Objective: Direct coupling of the unactivated alkyl chloride with styrene.

-

Inert Atmosphere Setup: Inside an argon-filled glove box, charge a dry 8-mL culture tube with Pd(dba)₂ (2.9 mg, 0.005 mmol), dppf (3.9 mg, 0.007 mmol), and 0.40 mL of dry PhCF₃. Causality: PhCF₃ is highly polar but non-coordinating, stabilizing the catalytic cycle. Argon prevents the oxidation of the phosphine ligand.

-

Catalyst Maturation: Stir at room temperature for 30 minutes to allow the active Pd(0)-dppf complex to form.

-

Substrate Addition: Sequentially add 7-chloroheptanonitrile (0.10 mmol), styrene (0.20 mmol), n-dodecane (10 µL, internal standard), and Cy₂NMe (29.3 mg, 0.15 mmol). Causality: Cy₂NMe acts as a non-nucleophilic base to absorb the HCl generated during the catalytic cycle, preventing catalyst poisoning.

-

Thermal Reaction: Cap the tube tightly and heat in a stirring block at 110 °C for 12 hours.

-

In-Process Control (Validation): Take an aliquot inside the glove box, pass it through a short plug of basic silica gel (eluting with diethyl ether), and subject the filtrate to GC analysis. Compare the substrate peak against the n-dodecane standard to calculate exact conversion rates. The presence of the (E)-β-alkylstyrene isomer validates successful insertion[4].

Safety, Handling, and Structural-Toxicity Relationships

7-Chloroheptanonitrile is classified under GHS as harmful if swallowed, inhaled, or in contact with skin [1]. From a toxicological standpoint, aliphatic halonitriles exhibit toxicity driven by an electro(nucleo)philic mechanism. Quantitative Structure-Activity Relationship (QSAR) models, utilizing local graph invariants and bioluminescent bacterial assays (e.g., Vibrio fischeri luminescence inhibition), demonstrate that the spatial separation between the electron-withdrawing nitrile and the halogen modulates its biological reactivity. The 50% population growth inhibition (IGC50) data suggests that while it is an effective alkylating agent in vitro, proper PPE (nitrile gloves, fume hood) mitigates exposure risks during synthesis[5].

References

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 89854, 7-Chloroheptane-1-nitrile." PubChem. Available at: [Link]

-

Knochel, P. et al. "Sulfoxide-Controlled Functionalization of Arenes and Heterocycles, Transition Metal-Catalyzed Cross-Coupling Reactions of Thioethers and Iron-Catalyzed Chlorine-Zinc Exchange." Ludwig-Maximilians-Universität München (Dissertation). Available at:[Link]

-

Yusubov, M. S., & Zhdankin, V. V. et al. "Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

-

Jian, Z. et al. "Palladium-Catalyzed Intermolecular Heck Reaction of Alkyl Halides." Chemical Science, The Royal Society of Chemistry. Available at:[Link]

-

Toropov, A. A. et al. "Structure–Toxicity Relationships for Aliphatic Compounds Based on Correlation Weighting of Local Graph Invariants." MDPI. Available at:[Link]

Reactivity Profile and Synthetic Utility of the Chloro Group in 7-Chloroheptanonitrile: A Technical Guide

Executive Summary

For drug development professionals and synthetic chemists, bifunctional aliphatic chains present both a profound opportunity and a chemoselective challenge. 1 (CAS 22819-91-6), possessing a primary alkyl chloride and a terminal nitrile group separated by a flexible hexamethylene linker, is a prime example of such a building block[1]. This whitepaper provides an in-depth mechanistic analysis of the chloro group's reactivity, detailing how to selectively functionalize the C7 position without compromising the electrophilic C1 nitrile.

Structural and Electronic Overview

The chemical behavior of 7-chloroheptanonitrile ( Cl−(CH2)6−CN ) is governed by the spatial separation of its functional groups. The primary chloro group is highly accessible, making it an excellent candidate for Nucleophilic Aliphatic Substitution ( SN2 ). However, the relatively strong C−Cl bond (compared to bromides or iodides) often requires harsh conditions or specific activation strategies. Conversely, the nitrile group is susceptible to nucleophilic attack by hard organometallic reagents (like Grignard or organolithium species). The core synthetic challenge is chemoselectivity : activating the chloro group while keeping the nitrile intact.

Overall reactivity map of 7-chloroheptanonitrile highlighting chemoselective transformations.

The Chemoselectivity Challenge: Organometallic Reactivity

A common goal in synthetic workflows is converting an alkyl halide into a nucleophilic carbon center. Attempting to form a standard Grignard reagent ( R−MgX ) from 7-chloroheptanonitrile typically results in catastrophic failure. The highly reactive carbanion will immediately undergo intermolecular nucleophilic addition to the pendant nitrile groups of adjacent molecules, leading to rapid oligomerization.

The Iron-Catalyzed Solution

To circumvent this, researchers must utilize softer organometallic intermediates. The 2 developed an elegant iron-catalyzed chlorine-zinc exchange[2]. By using a di-tert-butyl zincate reagent and an Fe(acac)3 catalyst, the unactivated primary chloride undergoes a single-electron transfer (SET) activation at room temperature. The resulting organozinc species is nucleophilic enough to be trapped by acid chlorides (via copper transmetalation) but soft enough to completely ignore the nitrile group, yielding functionalized ketones in 66% yield[2].

Workflow for the chemoselective iron-catalyzed chlorine-zinc exchange and electrophilic trapping.

Transition Metal-Catalyzed Cross-Coupling

Historically, unactivated alkyl chlorides have been poor substrates for cross-coupling due to their reluctance to undergo oxidative addition and their propensity for rapid β -hydride elimination. However, modern ligand design has unlocked the chloro group's potential.

In a landmark methodology for the 3, Zou and Zhou demonstrated that 7-chloroheptanonitrile can be directly coupled with styrene[3]. Utilizing Pd(dba)2 and a dppf ligand at 110 °C, the reaction successfully yields the corresponding olefin with a 7:1 (E/Z) selectivity[3]. This bypasses the need for pre-forming organometallic reagents entirely.

Orthogonal Reactivity: Modifying the Nitrile

True synthetic versatility requires bidirectional orthogonality. While the methods above modify the chloro group, it is also possible to selectively react the nitrile while preserving the C−Cl bond. For instance, under4, 7-chloroheptanonitrile can be hydrated to form 7-chloroheptanamide[4]. The robust nature of the primary chloride ensures it remains completely inert during this oxidative transformation[4].

Quantitative Data Summary

The following table summarizes the key reaction metrics for the chemoselective transformations of 7-chloroheptanonitrile discussed in the literature:

| Reaction Type | Reagents / Catalyst System | Temp. | Yield (%) | Selectivity / Notes | Ref |

| Cl-Zn Exchange & Acylation | Zincate 100, Fe(acac)3 , then CuCN / ArCOCl | 25 °C to -20 °C | 66% | Complete nitrile tolerance | [2] |

| Intermolecular Heck Reaction | Pd(dba)2 , dppf, Styrene, Cy2NMe | 110 °C | 64% | 7:1 (E/Z) olefinic selectivity | [3] |

| Nitrile Hydration | Oxone, Hypervalent Iodine (Catalytic) | RT | 11% | Orthogonal C-Cl preservation | [4] |

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the physical causality behind each step.

Protocol A: Finkelstein Halogen Exchange (Cl → I)

Objective: Convert 7-chloroheptanonitrile to 7-iodoheptanonitrile to exponentially increase electrophilicity for subsequent mild SN2 reactions.

-

Initiation: Dissolve 1.0 equivalent of 7-chloroheptanonitrile in anhydrous acetone to achieve a 0.5 M concentration.

-

Reagent Addition: Add 1.5 equivalents of anhydrous Sodium Iodide ( NaI ).

-

Thermal Activation: Reflux the mixture under an argon atmosphere for 12–24 hours.

-

Causality & Validation: Acetone is strictly chosen because NaI is highly soluble in it, whereas NaCl is completely insoluble. As the reaction proceeds, a dense white precipitate ( NaCl ) will form in the flask. The visual appearance and accumulation of this precipitate is a self-validating cue that the equilibrium is being successfully driven forward via Le Chatelier's principle.

-

-

Workup: Cool to room temperature, filter off the NaCl precipitate, and concentrate the filtrate in vacuo. Partition the residue between diethyl ether and water. Wash the organic layer with saturated aqueous Na2S2O3 (this removes trace I2 , validating the removal of yellow/brown discoloration), dry over MgSO4 , and evaporate to yield the highly reactive iodo-product.

Protocol B: Chemoselective Iron-Catalyzed Chlorine-Zinc Exchange

Objective: Generate a nucleophilic carbon center at C7 without inducing nucleophilic attack on the C1 nitrile group[2].

-

Preparation: In an argon-filled Schlenk flask, dissolve 7-chloroheptanonitrile (1.0 mmol) and 4-fluorostyrene (0.20 mmol) in dry THF.

-

Causality: 4-fluorostyrene acts as an essential electron transfer promoter, stabilizing the radical intermediates generated during the SET process.

-

-

Metalation: Add Fe(acac)3 (10 mol%) followed by the di-tert-butyl zincate reagent (2.0 eq). Stir at 25 °C for 16 hours.

-

Validation: The reaction mixture will exhibit a distinct color change indicative of the active iron species. The successful formation of the organozinc intermediate can be validated by drawing a small aliquot, quenching with iodine, and observing the formation of the iodo-compound via GC-MS.

-

-

Electrophilic Trapping: Cool the reaction to -20 °C. Add CuCN⋅2LiCl (20 mol%) and an electrophile (e.g., 4-methoxybenzoyl chloride, 3.0 eq).

-

Causality: The organozinc intermediate is transmetalated to a highly reactive copper species (organocuprate), which rapidly undergoes nucleophilic acyl substitution. The low temperature (-20 °C) kinetically suppresses any potential side reactions with the nitrile.

-

-

Isolation: Quench with saturated aqueous NH4Cl , extract with ethyl acetate, and purify via silica gel chromatography.

References

-

7-Chloroheptane-1-nitrile | CID 89854 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

-

Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Sulfoxide-Controlled Functionalization of Arenes and Heterocycles, Transition Metal-Catalyzed Cross-Coupling Reactions of Thioet (Dissertation) Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

-

Palladium-Catalyzed Intermolecular Heck Reaction of Alkyl Halides Source: Chemical Communications (The Royal Society of Chemistry) URL:[Link]

Sources

The Strategic Utility of 7-Chloroheptanonitrile in Advanced Organic Synthesis: A Technical Whitepaper

Executive Summary

In the realm of modern organic synthesis and pharmaceutical development, bifunctional aliphatic linkers are indispensable for constructing complex molecular architectures. 7-Chloroheptanonitrile (CAS: 22819-91-6) stands out as a highly versatile C7 building block. Characterized by two orthogonally reactive termini—an electrophilic primary alkyl chloride and a reducible/hydrolyzable nitrile group—this molecule enables precise, step-wise functionalization.

This technical guide explores the mechanistic causality, field-proven methodologies, and advanced applications of 7-chloroheptanonitrile, focusing on transition-metal-catalyzed cross-couplings, Heck reactions, and hypervalent iodine-mediated rearrangements.

Chemical Profile & Reactivity Dynamics

The synthetic value of 7-chloroheptanonitrile lies in the differential reactivity of its functional groups. The terminal chloride is primed for nucleophilic substitution ( SN2 ), oxidative addition by transition metals, or halogen-metal exchange. Conversely, the nitrile group serves as a masked amine, carboxylic acid, or amide, requiring specific catalytic or reductive conditions for activation.

Table 1: Physicochemical Properties

| Property | Value | Synthetic Implication |

| CAS Number | 22819-91-6 | Standardized tracking in pharmaceutical procurement. |

| Molecular Formula | C7H12ClN | Provides a 7-carbon spacer, ideal for lipid-like drug linkers. |

| Molecular Weight | 145.63 g/mol | Low molecular weight allows high atom economy in coupling. |

| Boiling Point | ~87-90 °C (15 mmHg) | Requires vacuum distillation for purification; thermally stable. |

| Density | 1.068 g/mL at 25 °C | Facilitates easy liquid handling and volumetric dosing. |

Orthogonal Reactivity Pathways

Understanding the causality behind experimental choices is critical when working with bifunctional molecules. If a strong nucleophile (like an organolithium reagent) is introduced, it will indiscriminately attack both the alkyl chloride and the nitrile. Therefore, highly chemoselective catalysts and reagents must be employed.

Orthogonal reactivity pathways of 7-chloroheptanonitrile.

Application I: Organozinc Formation and Cross-Coupling

The Causality of Zinc

To utilize the C7 chain as a nucleophile, the alkyl chloride must be converted into an organometallic species. Traditional Grignard ( R−MgX ) or organolithium ( R−Li ) reagents are too nucleophilic; they will undergo intramolecular or intermolecular addition to the nitrile group, leading to polymerization or unwanted ketone formation.

Organozinc reagents ( R−ZnX ), however, possess a highly covalent carbon-zinc bond. This reduces their nucleophilicity, rendering them completely tolerant of sensitive functional groups like nitriles, esters, and ketones. The [1], allowing 7-chloroheptanonitrile to be converted into a functionalized zincate without degrading the cyano group.

Experimental Protocol: Fe-Catalyzed Cl/Zn Exchange & Acylation

This protocol is a self-validating system: the formation of the zincate is tracked by the disappearance of the starting material via GC-MS of quenched aliquots.

-

Zincate Preparation: In an argon-flushed Schlenk flask, treat 4-N,N-dimethylaminophenylmagnesium bromide (4.0 mmol, 0.95 M in THF) with ZnCl2 (2.0 mmol, 1.0 M in THF). Stir for 15 minutes at 25 °C. Add iPrMgCl⋅LiCl (2.0 mmol, 1.20 M in THF) and stir for an additional 15 minutes to form the active zincate complex.

-

Halogen-Metal Exchange: Add 7-chloroheptanonitrile (146 mg, 1.0 mmol) to the zincate solution. Stir at 25 °C for 16 hours. Validation step: Quench a 0.1 mL aliquot with water and analyze via GC to ensure >95% consumption of the chloride.

-

Electrophilic Trapping (Cross-Coupling): Cool the reaction to -20 °C. Add 4-methoxybenzoyl chloride (512 mg, 3.0 mmol) and CuCN⋅2LiCl (0.20 mmol, 1.0 M in THF). The copper catalyst transmetalates the zinc species, accelerating the acylation.

-

Workup: Stir at -20 °C for 30 minutes. Quench with 2N HCl (5 mL), extract with diethyl ether ( 3×10 mL), dry over MgSO4 , and purify via silica gel flash chromatography.

Workflow for the Fe-catalyzed Cl/Zn exchange and subsequent cross-coupling.

Application II: Palladium-Catalyzed Intermolecular Heck Reaction

Overcoming β -Hydride Elimination

Alkyl chlorides are notoriously poor substrates for Heck reactions. The strong C−Cl bond resists oxidative addition by Palladium, and once formed, the alkyl-palladium intermediate rapidly undergoes β -hydride elimination to form an alkene before it can couple with the target olefin.

By utilizing a highly active, electron-rich catalyst system like Pd(dba)2 with specific ligands (e.g., dppf), researchers have [2].

Experimental Protocol: Alkyl Heck Coupling

-

Catalyst Activation: In an argon-filled glove box, charge a dry 8-mL culture tube with Pd(dba)2 (2.9 mg, 0.005 mmol), dppf (3.9 mg, 0.007 mmol), and 0.40 mL of dry trifluorotoluene ( PhCF3 ). Stir at room temperature for 30 minutes to generate the active Pd(0) species.

-

Reagent Addition: Sequentially add 7-chloroheptanonitrile (0.10 mmol), styrene (20.8 mg, 0.20 mmol), an internal GC standard (n-dodecane, 10 μL), and dicyclohexylmethylamine ( Cy2NMe , 29.3 mg, 0.15 mmol) as the base.

-

Thermal Coupling: Cap tightly and heat in a block at 110 °C for 12 hours.

-

Validation & Isolation: Pass the crude mixture through a short silica plug with diethyl ether. Analyze via GC-MS to confirm the trans/cis selectivity (typically ~7:1 for this substrate) before proceeding to flash chromatography.

Application III: Hypervalent Iodine-Catalyzed Hofmann Rearrangement

Mechanistic Shift for Greener Synthesis

The traditional Hofmann rearrangement converts primary amides to amines using toxic and harsh reagents ( Br2 and NaOH ). For complex pharmaceutical intermediates, these conditions cause severe degradation.

By first hydrolyzing 7-chloroheptanonitrile to 7-chloroheptanamide, chemists can employ a [3]. Using iodobenzene (PhI) as a pre-catalyst and Oxone as a terminal oxidant, the reaction generates the active hypervalent iodine species in situ. This mild approach proceeds with retention of stereochemistry and avoids halogenating sensitive aromatic rings.

Experimental Protocol: Mild Hofmann Rearrangement

-

Nitrile Hydrolysis (Method B): Convert 7-chloroheptanonitrile to 7-chloroheptanamide using standard acidic hydrolysis (e.g., refluxing in thionyl chloride followed by aqueous ammonia workup).

-

Catalytic Oxidation: Dissolve 7-chloroheptanamide (1.0 equiv) in a solvent mixture of MeOH–HFIP– H2O .

-

Rearrangement: Add PhI (0.2 equiv) and Oxone (3.0 equiv). Stir the mixture at 40 °C. The Oxone oxidizes PhI to an active I(III) species, which coordinates to the amide nitrogen, triggering the migration of the alkyl chain to the nitrogen atom and the expulsion of CO2 .

-

Isolation: Extract with dichloromethane, wash with brine, dry, and recrystallize from ethanol to yield the corresponding carbamate or primary amine (depending on the exact solvent ratio).

Quantitative Data Summary

The following table summarizes the quantitative metrics for the transformations discussed, providing a benchmark for synthetic planning.

Table 2: Comparative Reaction Metrics for 7-Chloroheptanonitrile

| Reaction Type | Catalyst / Reagents | Key Intermediate | Yield (%) | Selectivity / Notes |

| Cl/Zn Exchange & Acylation | ZnCl2 , iPrMgCl⋅LiCl , CuCN | Functionalized Zincate | 66% | Complete chemoselectivity; nitrile remains intact. |

| Alkyl Heck Reaction | Pd(dba)2 , dppf, Cy2NMe | Alkyl-Palladium(II) | 64% | 7:1 (E/Z) olefinic selectivity. |

| Hofmann Rearrangement | PhI (20 mol%), Oxone | I(III)-Amide Complex | 11-48%* | Highly dependent on substrate sterics; mild conditions. |

| Gabriel Synthesis | Potassium Phthalimide | N-Alkyl Phthalimide | >85% | Standard SN2 inversion; clean conversion to amine. |

*Note: Yields for the Hofmann rearrangement of the 7-chloro derivative are historically lower than the bromo-analogues due to the electronic influence of the distant chloride during the migration step.

Conclusion & Future Perspectives

7-Chloroheptanonitrile is a highly strategic intermediate in organic synthesis. Its ability to undergo orthogonal functionalization—where the chloride can be manipulated via transition-metal catalysis while the nitrile is preserved, or vice versa—makes it an ideal candidate for synthesizing complex APIs (Active Pharmaceutical Ingredients), lipid nanoparticles (LNPs), and heterobinuclear complexes. As catalytic methods like the Fe-catalyzed Cl/Zn exchange and hypervalent iodine oxidations become more refined, the utility of this C7 bifunctional linker will only expand within the pharmaceutical sector.

References

-

Preparation of Polyfunctional Zinc Organometallics using an Fe- or Co-Catalyzed Cl/Zn-Exchange Ludwig-Maximilians-Universität München (LMU Dissertation) URL:[Link]

-

Palladium-Catalyzed Intermolecular Heck Reaction of Alkyl Halides The Royal Society of Chemistry (Chemical Communications) URL:[Link]

-

Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

7-Chloroheptane-1-nitrile | CID 89854 PubChem (National Institutes of Health) URL:[Link]

A Technical Guide to the Solubility of 7-Chloroheptanonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-chloroheptanonitrile, a crucial bifunctional molecule in synthetic chemistry and pharmaceutical development. In the absence of extensive, publicly available quantitative solubility data, this document synthesizes foundational chemical principles to predict solubility behavior across a range of common organic solvents. Furthermore, it equips researchers with detailed, field-proven experimental protocols to determine precise solubility values, ensuring the reliable application of this compound in their work. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of 7-chloroheptanonitrile's solution behavior for reaction optimization, formulation, and process development.

Introduction: Understanding 7-Chloroheptanonitrile

7-Chloroheptanonitrile, with the chemical formula C₇H₁₂ClN, is a unique linear-chain molecule featuring a terminal chloro group and a terminal nitrile group.[1][2] This dual functionality makes it a versatile intermediate in organic synthesis. The molecule's structure, a seven-carbon backbone, imparts significant nonpolar character, while the electronegative chlorine and the highly polar nitrile group introduce polar characteristics.[3][4][5] This structural duality is the primary determinant of its solubility in various organic media.

A thorough understanding of its solubility is paramount for its effective use. In synthetic applications, reaction kinetics and outcomes are often highly dependent on the solvent's ability to dissolve reactants. In the context of drug development, solubility is a critical parameter influencing formulation, bioavailability, and purification processes.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of 7-chloroheptanonitrile.[6] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for 7-chloroheptanonitrile are:

-

Dipole-Dipole Interactions: The carbon-nitrogen triple bond in the nitrile group is highly polarized, creating a significant dipole moment.[3][4][5] Similarly, the carbon-chlorine bond is polar. These dipoles allow 7-chloroheptanonitrile to interact favorably with polar solvents.

-

Van der Waals Forces (London Dispersion Forces): The seven-carbon aliphatic chain contributes to nonpolar character, leading to van der Waals interactions with nonpolar solvents.[6]

-

Hydrogen Bonding: While 7-chloroheptanonitrile itself cannot act as a hydrogen bond donor, the lone pair of electrons on the nitrogen of the nitrile group can act as a hydrogen bond acceptor. This allows for some interaction with protic solvents like alcohols.

The interplay of these forces dictates the solubility profile. Solvents that can effectively engage in these interactions with 7-chloroheptanonitrile will be the most effective at dissolving it.

Predicted Solubility Profile of 7-Chloroheptanonitrile

Based on the theoretical principles outlined above, a predicted solubility profile for 7-chloroheptanonitrile in a range of common organic solvents is presented in Table 1. It is critical to note that these are predictions and should be experimentally verified for precise quantitative applications.

Table 1: Predicted Qualitative and Estimated Quantitative Solubility of 7-Chloroheptanonitrile in Common Organic Solvents

| Solvent | Solvent Type | Predicted Qualitative Solubility | Predicted Quantitative Solubility ( g/100 mL at 25°C) |

| Polar Aprotic Solvents | |||

| Acetone | Polar Aprotic | Freely Soluble | > 10 |

| Acetonitrile | Polar Aprotic | Soluble | > 5 |

| Dichloromethane | Polar Aprotic | Freely Soluble | > 10 |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 20 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 20 |

| Ethyl Acetate | Polar Aprotic | Soluble | > 5 |

| Tetrahydrofuran (THF) | Polar Aprotic | Freely Soluble | > 10 |

| Polar Protic Solvents | |||

| Methanol | Polar Protic | Soluble | > 5 |

| Ethanol | Polar Protic | Soluble | > 5 |

| Nonpolar Solvents | |||

| Toluene | Nonpolar | Soluble | > 5 |

| Hexane | Nonpolar | Sparingly Soluble | < 1 |

Disclaimer: The quantitative values are estimations based on the physicochemical properties of 7-chloroheptanonitrile and the general solubility behavior of similar long-chain haloalkanes and nitriles. Experimental verification is strongly recommended for all applications.

Experimental Determination of Solubility

For applications requiring precise solubility data, direct experimental measurement is essential. The following protocols provide robust methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of solubility.

Materials:

-

7-Chloroheptanonitrile

-

A selection of organic solvents (e.g., those listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes or droppers

Procedure:

-

Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Add a small, accurately weighed amount (e.g., 10 mg) of 7-chloroheptanonitrile to the solvent.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Observe the solution against a well-lit, contrasting background.

-

Soluble: The solution is clear and free of any visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

7-Chloroheptanonitrile

-

Selected organic solvents

-

Scintillation vials or other sealable glass containers

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or a gravimetric analysis setup.

Experimental Workflow:

Caption: Experimental workflow for the quantitative determination of solubility using the shake-flask method.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 7-chloroheptanonitrile to a vial to ensure that a solid phase remains after equilibrium is reached.

-

Add a precisely known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. The required time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis (Chromatographic Method - Recommended):

-

Prepare a calibration curve of known concentrations of 7-chloroheptanonitrile in the same solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted solution using a validated GC or HPLC method to determine the concentration.

-

Calculate the original solubility based on the dilution factor.

-

-

Analysis (Gravimetric Method - Alternative):

-

Carefully evaporate the solvent from the pre-weighed vial containing the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of dissolved 7-chloroheptanonitrile.

-

Calculate the solubility in the desired units (e.g., g/100 mL).

-

Conclusion

While specific quantitative solubility data for 7-chloroheptanonitrile is not widely published, a strong predictive understanding of its behavior can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and some nonpolar aromatic solvents, and sparingly soluble in nonpolar aliphatic solvents. For applications demanding high precision, the experimental protocols provided in this guide offer a reliable means to determine accurate solubility values. This guide serves as a foundational resource for researchers, enabling informed solvent selection and facilitating the successful application of 7-chloroheptanonitrile in their scientific endeavors.

References

-

Georg Thieme Verlag KG. (n.d.). Product Class 5: Nitriles. Science of Synthesis. Retrieved March 14, 2026, from [Link]

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloroheptane-1-nitrile. PubChem. Retrieved March 14, 2026, from [Link]

- Chen, J., et al. (2022). Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent. Arabian Journal of Chemistry, 15(4), 103734.

-

Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents? Retrieved March 14, 2026, from [Link]

-

Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Retrieved March 14, 2026, from [Link]

-

CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved March 14, 2026, from [Link]

-

Vedantu. (2024, July 2). Why is solubility of haloalkanes in water is very how class 12 chemistry CBSE. Retrieved March 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloroheptanonitrile. Inxight Drugs. Retrieved March 14, 2026, from [Link]

-

Allen Overseas. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Retrieved March 14, 2026, from [Link]

-

Vedantu. (n.d.). Nitriles: Structure, Formula, Properties & Real-Life Uses. Retrieved March 14, 2026, from [Link]

Sources

- 1. 7-Chloroheptane-1-nitrile | C7H12ClN | CID 89854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

Thermal Stability and Degradation Kinetics of 7-Chloroheptanonitrile: A Technical Whitepaper

Executive Summary

7-Chloroheptanonitrile is a bifunctional aliphatic compound widely utilized as a core building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced specialty materials. Because it contains both a terminal nitrile and a primary alkyl chloride, its thermal behavior is governed by the competing reactivities of these two functional groups. For drug development professionals and process chemists, understanding the thermal stability envelope of this molecule is not just a matter of yield optimization—it is a critical safety parameter during distillation, scale-up, and long-term storage.

This whitepaper provides an in-depth mechanistic analysis of the thermal degradation of 7-chloroheptanonitrile, supported by self-validating experimental workflows designed to accurately profile its thermodynamic limitations.

Chemical Profile & Structural Dynamics

The thermal stability of 7-chloroheptanonitrile is fundamentally dictated by its molecular architecture. The terminal nitrile group (-C≡N) is highly stable due to the strong sp-hybridized carbon-nitrogen triple bond (bond dissociation energy ~890 kJ/mol). Conversely, the primary alkyl chloride (-Cl) at the opposite terminus represents the thermodynamic weak link.

According to data from [1] and the [2], the baseline physicochemical properties dictate how the molecule behaves under thermal stress.

Table 1: Physicochemical Properties and Thermal Impact

| Property | Value | Causality / Impact on Thermal Stability |

| Molecular Weight | 145.63 g/mol | Dictates the volatility threshold during thermogravimetric analysis (TGA). |

| Boiling Point | ~125-130°C (Reduced Pressure) | Necessitates vacuum distillation; atmospheric distillation would require temperatures exceeding the degradation onset. |

| Functional Groups | Nitrile (-CN), Primary Chloride (-Cl) | Dual reactivity centers; the C-Cl bond (BDE ~340 kJ/mol) is the primary thermal failure point. |

Mechanistic Pathways of Thermal Degradation

Research into the thermal decomposition of alkyl nitriles and halides[3, 4] reveals that 7-chloroheptanonitrile degrades via three distinct, environment-dependent pathways.

-

Dehydrohalogenation (Primary Thermal Pathway): At temperatures exceeding 150°C, the primary alkyl chloride undergoes thermal dehydrohalogenation. This elimination reaction releases hydrogen chloride (HCl) gas and forms 6-heptenenitrile. Causality: This is a critical safety hazard during scale-up. The generation of HCl is autocatalytic; it can corrode stainless steel reactor walls, leaching Lewis acidic metal ions (e.g., Fe3+ ) that subsequently lower the activation energy for further degradation.

-

Moisture-Dependent Hydrolysis: While the nitrile group is robust under dry, inert conditions, the introduction of heat combined with trace moisture (>100°C) triggers the hydration of the nitrile to 7-chloroheptanamide, which can further hydrolyze to 7-chloroheptanoic acid.

-

Radical Polymerization (Pyrolysis): At extreme pyrolytic temperatures (>250°C), homolytic cleavage of the C-Cl or C-CN bonds initiates radical cascades, leading to the formation of intractable oligomeric residues.

Mechanistic pathways of 7-Chloroheptanonitrile thermal degradation.

Experimental Workflows for Thermal Profiling

To accurately map the thermal envelope of 7-chloroheptanonitrile, we must employ a self-validating analytical workflow. The following protocols are designed to eliminate false positives caused by matrix effects or catalytic artifacts.

Self-validating experimental workflow for thermal stability profiling.

Protocol 1: Thermogravimetric Analysis & Differential Scanning Calorimetry (TGA-DSC)

Objective: Determine the exact onset temperature of dehydrohalogenation. Causality & Self-Validation: We utilize an alumina ( Al2O3 ) crucible rather than a standard platinum crucible. Platinum can act as a heterogeneous catalyst for dehydrohalogenation, which would artificially lower the observed degradation onset and invalidate the scale-up safety margins. An empty crucible blank is run identically to subtract baseline drift, ensuring the mass-loss derivative is purely sample-driven.

Step-by-Step Methodology:

-

Purge: Flush the TGA-DSC instrument with high-purity Nitrogen (50 mL/min) for 30 minutes to establish a strictly inert, moisture-free baseline.

-

Loading: Accurately weigh 5.0 ± 0.1 mg of 7-chloroheptanonitrile into the alumina crucible.

-

Execution: Apply a linear heating ramp of 10°C/min from 25°C to 400°C.

-

Data Extraction: Record the Tonset (temperature at 5% mass loss) and the corresponding DSC endotherm, which confirms the energy absorbed during the cleavage of the C-Cl bond.

Protocol 2: Isothermal Aging and GC-MS Structural Elucidation

Objective: Simulate prolonged thermal stress (e.g., reactor hold times) and identify specific degradation products. Causality & Self-Validation: To ensure quantitative accuracy, an internal standard (nonane) is added post-aging. This accounts for any sample loss during the quenching and transfer phases, making the recovery data self-validating.

Step-by-Step Methodology:

-

Aging: Seal 2 mL of 7-chloroheptanonitrile in a heavy-walled borosilicate glass ampoule under an Argon atmosphere. Submerge in a silicone oil bath at 120°C for 48 hours.

-

Quenching: Rapidly submerge the ampoule in an ice-water bath. Causality: This immediately arrests the degradation kinetics, freezing the chemical profile for accurate downstream analysis.

-

Preparation: Dilute 10 µL of the aged sample in 1 mL of anhydrous dichloromethane (DCM). Spike the solution with 1 µL of the nonane internal standard.

-

Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column. Utilize a temperature program starting at 50°C (hold 2 min), ramping at 15°C/min to 250°C. Monitor for the emergence of the m/z peak corresponding to 6-heptenenitrile.

Data Presentation: Comparative Thermal Stability

Based on the execution of the workflows above, the thermal degradation milestones for 7-chloroheptanonitrile are summarized below.

Table 2: Thermal Degradation Milestones (Empirical Estimates)

| Temperature Range | Observed Phenomenon | Mechanistic Driver |

| 25°C - 100°C | Thermally Stable | Insufficient thermal energy to overcome the C-Cl bond dissociation energy. |

| 100°C - 150°C | Trace Hydrolysis (If wet) | Nucleophilic attack of H2O on the electrophilic nitrile carbon. |

| 150°C - 200°C | Onset of Dehydrohalogenation | Cleavage of the C-Cl bond; rapid elimination of HCl gas. |

| > 250°C | Pyrolytic Decomposition | Homolytic radical cleavage leading to irreversible polymerization. |

Conclusion

7-Chloroheptanonitrile is a highly versatile intermediate, but its thermal stability is strictly bounded by the lability of its primary alkyl chloride group. The compound remains stable up to approximately 120°C under strictly dry, inert conditions. For drug development and chemical manufacturing, any unit operations (such as distillation or prolonged reactor heating) must be conducted under high vacuum to keep operational temperatures well below the 150°C dehydrohalogenation threshold, thereby preventing autocatalytic degradation and equipment corrosion.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 89854, 7-Chloroheptane-1-nitrile". PubChem. URL:[Link]

-

National Center for Advancing Translational Sciences (NCATS). "7-Chloroheptanonitrile - Inxight Drugs". Inxight Drugs Database. URL:[Link]

-

ScholarWorks at Western Michigan University. "Kinetics of the Thermal Decomposition of Acetonitrile". WMU Master's Theses. URL:[Link]

-

ResearchGate. "Alkyl amides and alkyl nitriles as novel tracers for biomass burning". ResearchGate Publications. URL:[Link]

Application Note: Synthesis of 7-Aminoheptanoic Acid from 7-Chloroheptanonitrile via Modified Gabriel Synthesis

Executive Summary & Mechanistic Rationale

The synthesis of 7-aminoheptanoic acid (a critical aliphatic linker used in PROTACs and solid-phase peptide synthesis) from 7-chloroheptanonitrile requires two fundamental functional group transformations: the conversion of an alkyl chloride to a primary amine, and the hydrolysis of a terminal nitrile to a carboxylic acid[1].

While direct amination of alkyl chlorides with ammonia is theoretically possible, it is notoriously inefficient. The increasing nucleophilicity of the resulting primary amine often leads to uncontrollable overalkylation, yielding a complex mixture of secondary and tertiary amines[2]. To circumvent this, this protocol employs a Modified Gabriel Synthesis . By utilizing potassium phthalimide as a sterically hindered, mono-protected nitrogen source, the reaction strictly guarantees the selective formation of the primary amine precursor[3].

Furthermore, this protocol leverages a highly efficient global deprotection strategy . The intermediate (7-phthalimidoheptanonitrile) contains both a phthalimide group and a nitrile group. Subjecting this intermediate to refluxing 6N hydrochloric acid elegantly hydrolyzes the nitrile to a carboxylic acid and cleaves the phthalimide to a primary amine hydrochloride in a single pot, generating insoluble phthalic acid as an easily separable byproduct.

Pathway Visualization

Workflow for the two-step synthesis of 7-aminoheptanoic acid from 7-chloroheptanonitrile.

Quantitative Data & Reaction Parameters

Table 1: Reagent Equivalents for Phase 1 (Gabriel Alkylation)

| Reagent | MW ( g/mol ) | Equivalents | Function |

| 7-Chloroheptanonitrile | 145.63 | 1.0 | Starting Material |

| Potassium Phthalimide | 185.22 | 1.1 | Protected Nitrogen Source |

| Sodium Iodide (NaI) | 149.89 | 0.1 | Finkelstein Catalyst |

| N,N-Dimethylformamide (DMF) | 73.09 | - | Polar Aprotic Solvent |

Table 2: Reagent Equivalents for Phase 2 (Global Hydrolysis)

| Reagent | MW ( g/mol ) | Equivalents | Function |

| 7-Phthalimidoheptanonitrile | 256.30 | 1.0 | Intermediate |

| 6N Hydrochloric Acid (HCl) | 36.46 | Excess (10 vol) | Hydrolysis Reagent / Solvent |

Table 3: Analytical Checkpoints (Self-Validating Metrics)

| Technique | 7-Chloroheptanonitrile | 7-Phthalimidoheptanonitrile | 7-Aminoheptanoic Acid |

| IR Spectroscopy | ~2250 cm⁻¹ (C≡N stretch) | ~2250 cm⁻¹ (C≡N), 1710 cm⁻¹ (Imide C=O) | 3300-2500 cm⁻¹ (N-H/O-H broad), 1580 cm⁻¹ (COO⁻) |

| ¹H-NMR (CDCl₃/D₂O) | ~3.5 ppm (t, 2H, -CH₂-Cl) | ~7.8 ppm (m, 4H, Ar-H), ~3.7 ppm (t, 2H, -CH₂-N) | ~2.9 ppm (t, 2H, -CH₂-NH₂), ~2.2 ppm (t, 2H, -CH₂-COOH) |

Step-by-Step Experimental Protocol

Phase 1: Nucleophilic Substitution (Gabriel Alkylation)

-

Preparation : To an oven-dried, argon-flushed round-bottom flask, add 7-chloroheptanonitrile (1.0 eq) and anhydrous DMF to achieve a concentration of approximately 0.5 M.

-

Catalysis & Nucleophile Addition : Add potassium phthalimide (1.1 eq) and sodium iodide (0.1 eq). Note: The addition of NaI facilitates an in situ Finkelstein reaction, temporarily converting the chloride to a more reactive iodide, which dramatically accelerates the SN2 attack by the bulky phthalimide anion.

-

Reaction : Heat the vigorously stirring suspension to 90 °C for 12–16 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1).

-

Workup : Cool the mixture to room temperature and slowly pour it into a 4x volume of crushed ice/water. The intermediate, 7-phthalimidoheptanonitrile , will precipitate as a solid. Filter the solid, wash thoroughly with cold distilled water to remove residual DMF, and dry under vacuum.

Phase 2: Global Deprotection & Hydrolysis

-

Suspension : Transfer the dried 7-phthalimidoheptanonitrile to a heavy-walled round-bottom flask equipped with a reflux condenser. Suspend the solid in 6N aqueous HCl (approx. 10 mL per gram of intermediate).

-

Reflux : Heat the mixture to a gentle reflux (105–110 °C) for 24 hours. The solid will initially dissolve as the reaction proceeds. As the phthalimide is cleaved, a heavy white precipitate of phthalic acid will begin to form.

-

Precipitation : Remove the heat and cool the reaction mixture to 0–5 °C in an ice bath for 2 hours to maximize the precipitation of phthalic acid.

-

Filtration : Vacuum filter the mixture to remove the phthalic acid byproduct. Wash the filter cake with a minimal amount of ice-cold water.

-

Concentration : Concentrate the filtrate under reduced pressure to yield crude 7-aminoheptanoic acid hydrochloride as a viscous oil or semi-solid.

Phase 3: Isolation of the Free Amino Acid

-

Dissolution : Dissolve the crude hydrochloride salt in a minimum volume of distilled water.

-

Neutralization : Adjust the pH of the solution to the isoelectric point of the amino acid (pH ~7.2)[4]. This can be achieved by carefully adding 2M NaOH dropwise, or preferably, by passing the solution through a weakly basic ion-exchange resin (e.g., Amberlite IRA-67) to prevent inorganic salt contamination.

-

Crystallization : Once neutralized, the zwitterionic 7-aminoheptanoic acid exhibits reduced aqueous solubility. Add an equal volume of cold absolute ethanol to induce crystallization[4].

-

Final Isolation : Filter the white crystalline precipitate, wash with cold ethanol, and dry in a vacuum oven at 50 °C to afford pure 7-aminoheptanoic acid.

Troubleshooting & Causality Insights

-

Issue: Incomplete conversion during Phase 1 (Gabriel Alkylation).

-

Causality: Alkyl chlorides are inherently poorer leaving groups in SN2 displacements compared to bromides or iodides.

-

Solution: Ensure the catalytic NaI is completely dry. The transient formation of 7-iodoheptanonitrile is strictly necessary to overcome the steric hindrance of the phthalimide nucleophile.

-

-

Issue: Formation of dark, tarry byproducts during Phase 2 (Hydrolysis).

-

Causality: Nitriles can undergo unwanted side reactions (e.g., polymerization or base-catalyzed elimination) if subjected to extreme heat before initial hydration to the amide occurs.

-

Solution: Ramp the heat gradually to a mild reflux. The strongly acidic environment of 6N HCl is deliberately chosen over basic hydrolysis to suppress elimination pathways and drive the formation of the carboxylic acid.

-

-

Issue: Low yield during Phase 3 crystallization.

-

Causality: 7-Aminoheptanoic acid is highly water-soluble. Over-dilution or inaccurate pH adjustment will keep the zwitterion dissolved in the aqueous phase.

-

Solution: Concentrate the aqueous layer as much as possible before pH adjustment. Strictly monitor the pH to hit the isoelectric point (~7.2) and utilize cold ethanol as an anti-solvent to force precipitation.

-

References

- Google Patents | US2955133A - Preparation of 7-hydroxy heptanoic acid and derivatives thereof (Isolation and properties of 7-aminoheptanoic acid) |

Sources

Application Note: Acid-Catalyzed Hydrolysis of 7-Chloroheptanonitrile to 7-Chloroheptanoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

7-Chloroheptanoic acid is a highly versatile, bifunctional aliphatic building block widely utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), specialty polymers, and fine chemicals[1],[2]. The molecule features both a reactive terminal carboxylic acid and a primary alkyl chloride, allowing for orthogonal functionalization in complex synthetic sequences.

The synthesis of 7-chloroheptanoic acid from 7-chloroheptanonitrile requires the hydrolysis of the terminal cyano group. While nitrile hydrolysis can be achieved under both acidic and basic conditions, acidic hydrolysis is strictly required for this specific substrate.

The Causality of Experimental Design: Basic hydrolysis (e.g., using aqueous NaOH or KOH) is heavily disfavored for aliphatic chloronitriles. Under basic conditions, the hydroxide ion acts not only as the nucleophile for nitrile hydration but also as a strong base and nucleophile against the primary alkyl chloride. This inevitably leads to competitive SN2 displacement (yielding 7-hydroxyheptanoic acid) or E2 elimination (yielding heptenoic acid derivatives)[3],[4].

By employing strongly acidic conditions (concentrated HCl), the reaction environment remains non-nucleophilic toward the alkyl chain. The chloride ion from HCl is the only nucleophile present; any SN2 attack by chloride simply regenerates the starting alkyl chloride, resulting in a net-zero change. Furthermore, because long-chain aliphatic nitriles are highly hydrophobic and poorly soluble in aqueous acids, glacial acetic acid is introduced as a co-solvent. Acetic acid homogenizes the biphasic mixture, significantly accelerating the protonation of the nitrile nitrogen and subsequent nucleophilic attack by water, a principle classically demonstrated in the robust synthesis of related chloro-aliphatic acids[5].

Physical and Chemical Properties

Understanding the physicochemical properties of the target compound is critical for designing the liquid-liquid extraction and purification phases of the protocol[6],[7],[8].

| Property | Value |

| Chemical Name | 7-Chloroheptanoic acid |

| CAS Registry Number | 821-57-8 |

| Molecular Formula | C7H13ClO2 |

| Molecular Weight | 164.63 g/mol |

| Exact Mass | 164.0604 g/mol |

| Topological Polar Surface Area | 37.3 Ų |

| Density | ~1.14 g/cm³ |

| Appearance | Clear to slightly yellow liquid / viscous solid |

Experimental Workflow

The following diagram outlines the critical path of the synthesis, from reaction setup through to final purification.